1-Isocyano-3-isopropoxypropane
Overview
Description
1-Isocyano-3-isopropoxypropane is a chemical compound with the molecular formula C8H15NO. It is a colorless liquid with a pungent odor and is commonly used in organic synthesis. This compound has been found to exhibit various biological activities, including antitumor, antiviral, and antibacterial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isocyano-3-isopropoxypropane can be synthesized through the Hofmann carbylamine reaction. This involves the reaction of a primary amine with chloroform and a strong base, such as sodium hydroxide, in the presence of a phase-transfer catalyst like benzyltriethylammonium chloride. The reaction is typically conducted in a dichloromethane solvent under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of efficient stirring and temperature control is crucial to manage the exothermic nature of the reaction and to prevent the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Isocyano-3-isopropoxypropane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding isocyanates.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in nucleophilic substitution reactions, where the isocyano group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, or thiols under basic or neutral conditions.
Major Products:
Oxidation: Isocyanates.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Isocyano-3-isopropoxypropane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in multicomponent reactions to synthesize complex molecules.
Biology: It exhibits antibacterial and antiviral properties, making it useful in the development of new antimicrobial agents.
Medicine: Its antitumor properties are being explored for potential cancer therapies.
Industry: It is used in the synthesis of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Isocyano-3-isopropoxypropane involves covalent modification of essential metabolic enzymes. It targets enzymes involved in fatty acid biosynthesis and the hexosamine pathway by binding to their active site cysteines. This covalent binding leads to functional inhibition of the enzymes, disrupting essential metabolic processes in bacterial pathogens .
Comparison with Similar Compounds
- Phenyl isocyanide
- Methyl isocyanide
- Benzonitrile
- Acetonitrile
Comparison: 1-Isocyano-3-isopropoxypropane is unique due to its isopropoxy group, which imparts distinct chemical and biological properties. Unlike simpler isocyanides, it exhibits a broader range of biological activities and is more versatile in synthetic applications .
Properties
IUPAC Name |
1-isocyano-3-propan-2-yloxypropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-7(2)9-6-4-5-8-3/h7H,4-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVOUDVXZGFFDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCC[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370504 | |
Record name | 1-Isocyano-3-[(propan-2-yl)oxy]propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
602262-07-7 | |
Record name | 1-Isocyano-3-(1-methylethoxy)propane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=602262-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Isocyano-3-[(propan-2-yl)oxy]propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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